Dodecyl isocyanate

説明

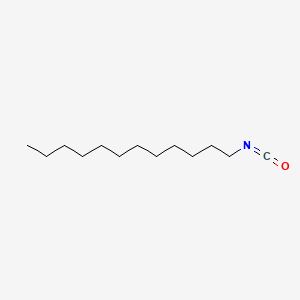

Structure

3D Structure

特性

IUPAC Name |

1-isocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDSTEJLDQMWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063351 | |

| Record name | Dodecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4202-38-4 | |

| Record name | Dodecyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Dodecyl isocyanate?

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecyl Isocyanate

Introduction

Dodecyl isocyanate (CAS No. 4202-38-4), also known as 1-isocyanatododecane or lauryl isocyanate, is a versatile chemical intermediate with the linear formula CH₃(CH₂)₁₁NCO. It belongs to the isocyanate class of organic compounds, characterized by the functional group R−N=C=O.[1] This functional group makes it highly reactive towards a variety of nucleophiles, rendering it a valuable building block in organic synthesis.[1][2] Its applications are diverse, including the synthesis of carbodiimides from phosphinimines, which are used in the preparation of AZT analogues.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and representative experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Dodecyl isocyanate is a colorless to slightly yellow liquid under standard conditions.[4] It is sensitive to moisture and heat, which necessitates storage in a cool, dry, and well-ventilated place under an inert atmosphere.[2][5]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO | [6][7] |

| Molecular Weight | 211.34 g/mol | [6] |

| Appearance | Colorless liquid | [7][8] |

| Boiling Point | 157-161 °C at 21 mmHg (28 hPa) | [6] |

| 132 °C | [8] | |

| 140-145 °C at 11 Torr | [7] | |

| Density | 0.877 g/mL at 25 °C | [6] |

| 0.877 g/cm³ at 20 °C | [8] | |

| Refractive Index | n20/D 1.441 | [6] |

| 1.44 (20 °C) | [8] | |

| Flash Point | >230 °F (>110 °C) | [6][7] |

| 113 °C (235.4 °F) - closed cup | ||

| 134 °C (273 °F) | [3] | |

| Vapor Density | 7.29 | [8] |

| Vapor Pressure | 0.0479 mmHg at 25°C | [6] |

| Solubility | Insoluble in water; hydrolyzes. | [3][8] |

Chemical Properties and Reactivity

The chemical behavior of dodecyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group. This makes it susceptible to attack by various nucleophiles.[1]

| Property | Description | Source |

| Stability | Stable at room temperature in closed containers under normal storage and handling. Moisture sensitive. | [3][8] |

| Reactivity | Reacts with water, alcohols, amines, strong bases, and strong oxidizing agents.[8] The reaction with water can be violent, releasing gases.[8] | |

| Hazardous Decomposition | Upon combustion, it may produce irritating and toxic gases such as carbon monoxide, carbon dioxide, and oxides of nitrogen.[8] | |

| Hazardous Reactions | Forms explosive mixtures with air on intense heating. |

Key Reactions

The isocyanate group is highly reactive towards nucleophiles containing an active hydrogen atom.

-

Reaction with Water: Dodecyl isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine (dodecylamine) and carbon dioxide gas.[1] This reaction is the basis for the formation of polyurethane foams, where CO₂ acts as a blowing agent.[1]

-

CH₃(CH₂)₁₁NCO + H₂O → [CH₃(CH₂)₁₁NHCOOH] → CH₃(CH₂)₁₁NH₂ + CO₂

-

-

Reaction with Alcohols: With alcohols, it forms a stable urethane linkage. This is the fundamental reaction for the production of polyurethanes when diisocyanates react with polyols.[1]

-

CH₃(CH₂)₁₁NCO + R'OH → CH₃(CH₂)₁₁NHCOOR'

-

-

Reaction with Amines: The reaction with primary or secondary amines yields a substituted urea.[1]

-

CH₃(CH₂)₁₁NCO + R'₂NH → CH₃(CH₂)₁₁NHCONR'₂

-

-

Trimerization: In the presence of certain catalysts, isocyanates can trimerize to form a highly stable isocyanurate ring structure.[1]

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of dodecyl isocyanate are not explicitly available in the search results. However, standard methodologies for liquid chemicals are applicable. The following are representative protocols.

Determination of Boiling Point at Reduced Pressure

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of dodecyl isocyanate and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Procedure: a. Ensure all joints are properly sealed to maintain a vacuum. b. Slowly evacuate the system to the desired pressure (e.g., 21 mmHg). c. Begin heating the flask gently using a heating mantle. d. Observe the temperature as the liquid begins to boil and a steady reflux is established in the distillation head. e. Record the temperature at which the condensate drips from the thermometer bulb at a constant rate. This is the boiling point at the recorded pressure.

-

Safety: Conduct the procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

Determination of Density

Objective: To measure the mass per unit volume of the liquid.

Methodology:

-

Apparatus: A pycnometer (a specific gravity bottle) of a known volume, a calibrated analytical balance, and a constant temperature water bath.

-

Procedure: a. Clean and dry the pycnometer thoroughly and record its empty mass (m₁). b. Fill the pycnometer with distilled water and place it in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. c. Adjust the water level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m₂). d. Empty and dry the pycnometer again. e. Fill the pycnometer with dodecyl isocyanate, bring it to the same temperature in the water bath, adjust the level, dry the exterior, and weigh it (m₃).

-

Calculation:

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

-

Density of dodecyl isocyanate (ρ_sample) = (m₃ - m₁) / V.

-

-

Safety: Handle dodecyl isocyanate in a fume hood. Avoid skin and eye contact.

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through the liquid.

Methodology:

-

Apparatus: An Abbe refractometer with a light source (typically a sodium lamp for the D-line, 589 nm) and a constant temperature circulator.

-

Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Set the circulator to the desired temperature (e.g., 20 °C). c. Place a few drops of dodecyl isocyanate onto the prism of the refractometer. d. Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. e. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. f. Read the refractive index from the scale.

-

Safety: Clean the prisms carefully with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement. Wear gloves to prevent skin contact.[9]

Conclusion

Dodecyl isocyanate is a reactive chemical intermediate with well-defined physical properties and predictable chemical reactivity centered on its electrophilic isocyanate group. Understanding these characteristics is crucial for its safe handling, storage, and effective use in research and development. The data and representative protocols provided in this guide offer a technical foundation for scientists and professionals working with this compound. Due to its hazardous nature, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, all handling should be performed with appropriate engineering controls and personal protective equipment.[10]

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 1-Dodecyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. DODECYL ISOCYANATE [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Dodecyl isocyanate(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Dodecyl isocyanate - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Solubility of Dodecyl Isocyanate in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl isocyanate (C₁₃H₂₅NO), a long-chain aliphatic isocyanate, is a key reactive intermediate in the synthesis of a variety of organic compounds, including polyurethanes, surfactants, and carbamate-based pharmaceuticals. Its utility in these applications is fundamentally linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility of dodecyl isocyanate, addressing the notable absence of quantitative data in public literature by presenting a predictive solubility profile based on chemical principles and available data for analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of its solubility, a critical step for its effective use in research and development.

Physicochemical Properties of Dodecyl Isocyanate

A foundational understanding of the physicochemical properties of dodecyl isocyanate is essential for predicting its solubility.

| Property | Value | Reference |

| CAS Number | 4202-38-4 | N/A |

| Molecular Formula | C₁₃H₂₅NO | N/A |

| Molecular Weight | 211.34 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Density | 0.877 g/mL at 25 °C | N/A |

| Boiling Point | 157-161 °C at 21 mmHg | N/A |

| Flash Point | 113 °C (closed cup) | N/A |

| Moisture Sensitivity | Highly sensitive to moisture | N/A |

Predicted Solubility Profile

Due to the scarcity of direct quantitative solubility data for dodecyl isocyanate, this section provides a predictive profile based on the "like dissolves like" principle and data from structurally similar compounds. The dodecyl isocyanate molecule possesses a long, nonpolar C12 alkyl chain and a highly polar isocyanate (-N=C=O) group. This amphipathic nature dictates its solubility behavior.

Qualitative Solubility Prediction:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Benzene) | High | The long nonpolar alkyl chain will have strong van der Waals interactions with these solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile) | High to Moderate | The polar isocyanate group can engage in dipole-dipole interactions with these solvents. Solubility may vary with the overall polarity of the solvent. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at solvating a wide range of organic compounds. |

| Protic Solvents (e.g., Water, Alcohols, Amines) | Reactive - Use with Caution | Dodecyl isocyanate will react with the active hydrogen in these solvents to form carbamic acids (from water), urethanes (from alcohols), and ureas (from amines). While it may initially appear to dissolve, a chemical reaction is occurring. It is generally considered insoluble in water. |

Quantitative Solubility Data for an Analogous Compound (Methyl Isocyanate):

While not a direct substitute, the solubility of methyl isocyanate in n-octanol provides some quantitative context for the interaction of the isocyanate group with a solvent containing a hydroxyl group, albeit with a much shorter alkyl chain.

| Solvent | Temperature | Solubility (M atm⁻¹) |

| n-Octanol | 298 K | 4.0 (±0.5)[1] |

| n-Octanol | 310 K | 2.8 (±0.3)[1] |

This data suggests that even in a protic solvent, some degree of solubility can be measured before the reaction becomes dominant, and that solubility decreases with increasing temperature, which may be due to the increased reaction rate.

Experimental Determination of Solubility

Given the lack of publicly available quantitative data, experimental determination of dodecyl isocyanate's solubility in specific solvents is crucial for its application in sensitive processes. The following protocol is a modified version of the widely used shake-flask method, adapted for a moisture-sensitive and reactive compound.

Materials and Equipment

-

Dodecyl isocyanate (high purity)

-

Anhydrous organic solvents of interest

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glove box

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes and needles

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration)

Experimental Workflow

The general workflow for the experimental determination of dodecyl isocyanate solubility is depicted below.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a precise volume of the desired anhydrous organic solvent to a clean, dry, and sealable vial.

-

Add an excess amount of dodecyl isocyanate to the solvent. The presence of undissolved dodecyl isocyanate is essential to ensure a saturated solution at equilibrium.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

For finer suspensions, centrifugation in a sealed tube may be necessary to pellet the undissolved dodecyl isocyanate.

-

-

Sampling and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-weighed, gas-tight syringe. Take care not to disturb the settled excess solute.

-

Dispense the aliquot into a volumetric flask and dilute with the same anhydrous solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of dodecyl isocyanate in the diluted sample using a validated analytical method such as HPLC-UV, GC-FID, or a chemical titration method that quantifies the isocyanate group.

-

A blank titration of the solvent should be performed to account for any reactive impurities.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (C × V_flask) / V_aliquot

Where:

-

C = Concentration of the diluted sample (g/L)

-

V_flask = Volume of the volumetric flask (L)

-

V_aliquot = Volume of the aliquot taken from the supernatant (L)

-

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of dodecyl isocyanate:

-

Solvent Polarity: As a molecule with both a large nonpolar tail and a polar headgroup, its solubility will be highest in solvents that can effectively solvate both moieties.

-

Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature. However, for dodecyl isocyanate in protic solvents, an increase in temperature will also increase the rate of reaction, complicating solubility measurements.

-

Moisture Content: Due to the high reactivity of the isocyanate group with water, it is imperative that all solvents and equipment are rigorously dried before use. The presence of even trace amounts of water can lead to the formation of insoluble ureas and affect the accuracy of the solubility measurement.

-

Purity of Dodecyl Isocyanate: Impurities can affect the measured solubility. It is recommended to use a high-purity grade of dodecyl isocyanate for accurate determinations.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for a process involving dodecyl isocyanate should be guided by the following logical considerations:

Conclusion

References

Reactivity of Dodecyl Isocyanate with Primary vs. Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of dodecyl isocyanate with primary and secondary amines. Understanding the kinetics and mechanisms of these reactions is crucial for various applications, including the synthesis of pharmaceuticals, polymers, and other functional materials. This document outlines the core principles governing these reactions, presents comparative reactivity data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying chemical processes and influencing factors.

Introduction to Isocyanate-Amine Reactivity

Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. The carbon atom in this group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines. The reaction between an isocyanate and an amine results in the formation of a substituted urea, a stable and widely utilized chemical linkage.[1][2]

Dodecyl isocyanate, a long-chain aliphatic isocyanate, is of particular interest due to the hydrophobic properties it imparts to the resulting molecules. The rate and selectivity of its reaction with amines are critical parameters that dictate the structure and properties of the final product. Generally, primary amines react more rapidly with isocyanates than secondary amines, a difference primarily attributed to steric hindrance and, to a lesser extent, electronic effects.[3]

Reaction Mechanism: Nucleophilic Addition

The reaction of dodecyl isocyanate with both primary and secondary amines proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a urea derivative.[4]

Comparative Reactivity: Primary vs. Secondary Amines

The reactivity of amines with isocyanates is influenced by several factors, with nucleophilicity and steric hindrance being the most significant. While secondary amines are often considered more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, this effect is often outweighed by the increased steric bulk around the nitrogen atom, which hinders its approach to the electrophilic carbon of the isocyanate.[4]

The following table summarizes the relative reaction rates of various nucleophiles with isocyanates, highlighting the significantly faster reaction of primary aliphatic amines compared to their secondary counterparts.

| Nucleophile | Relative Reaction Rate * |

| **Primary Aliphatic Amine (R-NH₂) ** | 100,000 |

| Secondary Aliphatic Amine (R₂NH) | 20,000 – 50,000 |

| Primary Aromatic Amine (Ar-NH₂) | 200 – 300 |

| Primary Hydroxyl (R-CH₂OH) | 100 |

| Water (H₂O) | 100 |

| Carboxylic Acid (R-COOH) | 40 |

| Relative rates are approximate and can vary with specific reactants, solvent, and temperature. Data adapted from general isocyanate reactivity studies.[3] |

Experimental Protocols for Kinetic Analysis

The kinetics of the reaction between dodecyl isocyanate and amines can be determined by monitoring the concentration of the isocyanate group (-NCO) over time. Two common methods for this are in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.

In-situ FTIR Spectroscopy

This method allows for continuous, real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate absorption peak.[5][6]

Materials and Equipment:

-

Dodecyl isocyanate

-

Primary amine (e.g., n-dodecylamine)

-

Secondary amine (e.g., di-n-dodecylamine)

-

Anhydrous solvent (e.g., toluene, chloroform)

-

FTIR spectrometer with an attenuated total reflectance (ATR) probe

-

Jacketed reaction vessel with temperature control and magnetic stirring

Procedure:

-

Equilibrate the jacketed reaction vessel to the desired temperature (e.g., 25°C).

-

Add a known concentration of the amine dissolved in the anhydrous solvent to the reaction vessel and initiate stirring.

-

Insert the FTIR-ATR probe into the solution and collect a background spectrum.

-

Inject a known concentration of dodecyl isocyanate into the reaction vessel to initiate the reaction (t=0).

-

Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).

-

Monitor the decrease in the absorbance of the isocyanate peak, which typically appears around 2275-2250 cm⁻¹.[7]

-

The concentration of the isocyanate at any given time can be determined by relating the peak area to a pre-established calibration curve.

-

Plot the concentration of isocyanate versus time to determine the reaction order and rate constant.

Dibutylamine Back-Titration Method

This chemical method determines the isocyanate concentration at discrete time points by reacting the remaining isocyanate with an excess of a standard solution of di-n-butylamine and then titrating the unreacted di-n-butylamine with a standard acid solution.[8][9][10]

Materials and Equipment:

-

Dodecyl isocyanate

-

Amine reactant

-

Anhydrous toluene

-

Standardized solution of di-n-butylamine in toluene (e.g., 1 M)

-

Standardized solution of hydrochloric acid in isopropanol (e.g., 1 M)

-

Isopropanol

-

Bromophenol blue indicator or a potentiometric titrator

-

Thermostatted reaction vessel, magnetic stirrer, and multiple flasks with stoppers

Procedure:

-

Set up a series of flasks, each containing a known volume of the amine solution in toluene at the desired reaction temperature.

-

Initiate the reaction in each flask by adding a known amount of dodecyl isocyanate.

-

At predetermined time intervals, quench the reaction in one of the flasks by adding a known excess of the standardized di-n-butylamine solution. This will rapidly consume any remaining dodecyl isocyanate.

-

Allow the quenching reaction to proceed for a set time (e.g., 15 minutes).

-

Add isopropanol to ensure the solubility of all components and a few drops of bromophenol blue indicator.[11]

-

Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (color change or inflection point in potentiometric titration).

-

Perform a blank titration without the dodecyl isocyanate to determine the initial amount of di-n-butylamine.

-

Calculate the amount of dodecyl isocyanate that was present at each time point and plot the concentration versus time to determine the reaction kinetics.

Conclusion

The reaction of dodecyl isocyanate with primary and secondary amines is a fundamental process in organic synthesis. Primary amines exhibit significantly higher reactivity than secondary amines, primarily due to lower steric hindrance. This difference in reactivity can be exploited for selective synthesis and the design of materials with specific properties. The choice of analytical method for kinetic studies, whether in-situ FTIR spectroscopy for real-time monitoring or the robust dibutylamine back-titration method, will depend on the specific experimental requirements and available resources. A thorough understanding of these reaction kinetics is essential for professionals in drug development and materials science to control and optimize their synthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. poliuretanos.net [poliuretanos.net]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. m.remspec.com [m.remspec.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. xylem.com [xylem.com]

- 10. Publishers Panel [wulsannals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Dodecyl Isocyanate with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between isocyanates and hydroxyl groups, forming the fundamental urethane linkage, is a cornerstone of polyurethane chemistry. This reaction is pivotal in a vast array of applications, from industrial coatings and foams to advanced biomedical materials and drug delivery systems. Dodecyl isocyanate, as a monofunctional aliphatic isocyanate, serves as an excellent model for understanding the core principles of this reaction. This technical guide provides a comprehensive examination of the reaction mechanism, including the uncatalyzed pathway, various catalytic strategies, reaction kinetics, potential side reactions, and detailed experimental protocols for monitoring and characterization. The content is tailored for researchers, scientists, and professionals in drug development who leverage urethane chemistry in their work.

Core Reaction Mechanism: Urethane Formation

The fundamental reaction involves the nucleophilic addition of an alcohol (a compound containing a hydroxyl group, -OH) to the electrophilic carbon atom of the isocyanate group (-N=C=O) of dodecyl isocyanate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the central carbon of the isocyanate. This is followed by a proton transfer from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of a stable urethane (or carbamate) linkage (-NH-C(O)-O-).[1]

The reaction is generally slow under ambient conditions without a catalyst, necessitating the use of catalysts to achieve practical reaction rates, especially when using less reactive aliphatic isocyanates like dodecyl isocyanate.[2]

References

The Hydrolysis of Dodecyl Isocyanate in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of dodecyl isocyanate in aqueous environments. Dodecyl isocyanate, a long-chain aliphatic isocyanate, is a reactive compound with applications in the synthesis of various organic molecules, including surfactants and materials for drug delivery systems. Understanding its behavior in aqueous media is crucial for controlling reaction kinetics, predicting product formation, and ensuring the stability and efficacy of resulting formulations. This document outlines the core reaction mechanism, detailed experimental protocols for monitoring the hydrolysis, and a summary of expected quantitative data based on analogous compounds.

Core Concepts: The Reaction Pathway

The hydrolysis of an isocyanate (R-N=C=O) in water proceeds through a well-established two-step mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group leads to the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, releasing carbon dioxide and forming a primary amine.

In the specific case of dodecyl isocyanate, the long dodecyl (C12H25) chain is hydrophobic, which influences its solubility and reaction kinetics in aqueous media. The resulting primary amine, dodecylamine, is a key product that can be further analyzed to monitor the progress of the hydrolysis reaction.

Quantitative Analysis of Hydrolysis

The following table summarizes expected trends and potential values for the hydrolysis of a long-chain aliphatic isocyanate like dodecyl isocyanate, based on data from similar compounds.

| Parameter | Condition | Expected Value/Trend | Analytical Method |

| Rate Constant (k) | Neutral pH, 25°C | ~10-4 to 10-3 M-1s-1 | HPLC-UV/MS, FT-IR Spectroscopy |

| Half-life (t1/2) | Neutral pH, 25°C, [H2O] = 55.5 M | Several hours to days | HPLC-UV/MS, FT-IR Spectroscopy |

| Effect of pH | Acidic (pH < 7) | Slower reaction rate | Monitoring k at different pH |

| Basic (pH > 7) | Faster reaction rate due to catalysis by OH- | Monitoring k at different pH | |

| Effect of Temperature | Increase from 25°C to 50°C | Increased reaction rate (follows Arrhenius equation) | Monitoring k at different temps. |

| Product Yield | Complete Hydrolysis | >95% Dodecylamine | HPLC with derivatization, GC-MS |

Experimental Protocols

To study the hydrolysis of dodecyl isocyanate, a robust experimental setup is required to handle the biphasic nature of the reaction (due to the low water solubility of dodecyl isocyanate) and to accurately quantify the reactants and products.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the hydrolysis of dodecyl isocyanate.

Detailed Methodology: HPLC-UV/MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful technique for monitoring the hydrolysis of isocyanates.[1][2] Due to the lack of a strong chromophore in dodecyl isocyanate and dodecylamine, derivatization is often necessary for sensitive UV detection.

Materials:

-

Dodecyl isocyanate (98% or higher purity)

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Water (HPLC grade)

-

Phosphate-buffered saline (PBS) tablets or reagents to prepare buffers of various pH

-

Derivatizing agent: 1-(2-pyridyl)piperazine (1-2PP) or 9-(methylaminomethyl)anthracene (MAMA)

-

Formic acid (for mobile phase)

-

Standard dodecylamine for calibration

Procedure:

-

Preparation of Solutions:

-

Prepare aqueous buffer solutions (e.g., PBS at pH 5, 7.4, and 9) and degas them.

-

Prepare a stock solution of dodecyl isocyanate in acetonitrile (e.g., 10 mg/mL).

-

Prepare a derivatizing agent solution in acetonitrile (e.g., 1 mg/mL of 1-2PP).

-

-

Hydrolysis Reaction:

-

In a temperature-controlled reaction vessel with a magnetic stirrer, add a known volume of the aqueous buffer.

-

Initiate the reaction by adding a small volume of the dodecyl isocyanate stock solution to the vigorously stirred buffer to achieve the desired initial concentration. The use of a co-solvent should be minimized to better represent an aqueous environment.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Preparation for HPLC:

-

Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the derivatizing agent solution. The derivatizing agent will react with the remaining dodecyl isocyanate and the formed dodecylamine.

-

Allow the derivatization reaction to proceed to completion (typically 30-60 minutes at room temperature).

-

Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC-UV/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: At a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm for 1-2PP derivatives).

-

MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the m/z values corresponding to the derivatized dodecyl isocyanate and derivatized dodecylamine.

-

-

Data Analysis:

-

Generate calibration curves for the derivatized dodecyl isocyanate and dodecylamine using standards of known concentrations.

-

Quantify the concentration of dodecyl isocyanate and dodecylamine in each sample at different time points.

-

Plot the concentration of dodecyl isocyanate versus time to determine the reaction kinetics and calculate the rate constant and half-life.

-

Conclusion

The hydrolysis of dodecyl isocyanate is a fundamental reaction with significant implications for its application in aqueous systems. While the general mechanism is well-understood, the specific kinetics are highly dependent on the reaction conditions. The experimental protocols outlined in this guide, particularly the use of HPLC-UV/MS with derivatization, provide a robust framework for researchers to quantitatively study this process. By carefully controlling and monitoring the hydrolysis, professionals in drug development and materials science can better harness the reactivity of dodecyl isocyanate for their specific applications.

References

Spectroscopic data for Dodecyl isocyanate (NMR, FTIR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dodecyl isocyanate, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for dodecyl isocyanate. This data is compiled from typical values for long-chain alkyl isocyanates and functional group correlations. For precise, batch-specific data, it is recommended to consult a dedicated spectral database or perform experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | Triplet | 2H | -CH₂-NCO |

| ~1.60 | Quintet | 2H | -CH₂-CH₂-NCO |

| ~1.26 | Multiplet | 18H | -(CH₂)₉- |

| ~0.88 | Triplet | 3H | CH₃- |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~128.5 | -N=C=O |

| ~43.0 | -CH₂-NCO |

| ~31.9 | -(CH₂)ₙ- |

| ~29.6 | -(CH₂)ₙ- |

| ~29.5 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~29.1 | -(CH₂)ₙ- |

| ~26.8 | -(CH₂)ₙ- |

| ~22.7 | -(CH₂)ₙ- |

| ~14.1 | CH₃- |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H asymmetric stretching (alkane) |

| ~2855 | Strong | C-H symmetric stretching (alkane) |

| ~2270 | Very Strong, Sharp | -N=C=O asymmetric stretching |

| ~1465 | Medium | C-H bending (alkane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 211 | Low | [M]⁺ (Molecular Ion) |

| 99 | High (Base Peak) | [C₅H₉NO]⁺ (Resulting from McLafferty rearrangement) |

| Various | Low to Medium | CₙH₂ₙ⁺, CₙH₂ₙ₊₁⁺ fragments from the alkyl chain |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of dodecyl isocyanate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the tube should be approximately 4-5 cm.[2]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR : Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Standard acquisition parameters for organic molecules are generally suitable.

-

For ¹³C NMR : A significantly larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands). A longer relaxation delay may also be necessary.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid dodecyl isocyanate directly onto the center of the ATR crystal.

-

-

Instrument Setup :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition :

-

Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

-

-

Data Processing :

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation :

-

Prepare a dilute solution of dodecyl isocyanate in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[6]

-

Ensure the sample is free of non-volatile salts or buffers.

-

-

Instrument Setup :

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

Set the GC oven temperature program to ensure the elution of dodecyl isocyanate.

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition :

-

Inject the sample solution into the GC.

-

Acquire mass spectra across the desired m/z range as the compound elutes from the GC column.

-

-

Data Processing :

-

Identify the peak corresponding to dodecyl isocyanate in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions. A prominent peak at m/z 99 is expected for long-chain alkyl isocyanates due to a McLafferty-type rearrangement.[7][8]

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dodecyl isocyanate.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. m.remspec.com [m.remspec.com]

- 5. azom.com [azom.com]

- 6. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodecyl Isocyanate: A Comprehensive Technical Guide for Researchers

Introduction

Dodecyl isocyanate is a long-chain aliphatic monoisocyanate that serves as a versatile chemical intermediate in a variety of scientific and industrial applications. Its unique combination of a reactive isocyanate group and a hydrophobic dodecyl chain makes it a valuable building block for the synthesis of a wide range of molecules, from simple urea derivatives to complex polymers and surface-modified nanoparticles. This technical guide provides an in-depth overview of dodecyl isocyanate, covering its chemical and physical properties, synthesis, key reactions, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Dodecyl isocyanate, also known as 1-isocyanatododecane or lauryl isocyanate, is a colorless to slightly yellow liquid under standard conditions.[1][2] It is characterized by the presence of a highly reactive isocyanate functional group (-N=C=O) attached to a twelve-carbon alkyl chain.

Molecular Structure:

The molecular structure of dodecyl isocyanate is represented by the formula CH₃(CH₂)₁₁NCO.[1] The linear dodecyl group imparts significant hydrophobicity to the molecule, while the isocyanate group is highly electrophilic and readily reacts with nucleophiles.

Physicochemical Data Summary:

A summary of the key physicochemical properties of dodecyl isocyanate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4202-38-4 | [1][3] |

| Molecular Formula | C₁₃H₂₅NO | [1][4] |

| Molecular Weight | 211.34 g/mol | [1][4] |

| Appearance | Colorless to slightly cloudy liquid | [2][5] |

| Boiling Point | 157-161 °C at 21 mmHg | [1] |

| 244.3 °C at 760 mmHg | [6][7] | |

| Density | 0.877 g/mL at 25 °C | [1][8] |

| Refractive Index (n20/D) | 1.441 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in many organic solvents. Hydrolyzes in water. | [9][10] |

| Vapor Pressure | 0.0479 mmHg at 25 °C | [6] |

Synthesis of Dodecyl Isocyanate

The most common method for the synthesis of dodecyl isocyanate is the reaction of dodecylamine with phosgene or a phosgene equivalent, such as triphosgene.[5][11] This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene and its substitutes.

Experimental Protocol: Synthesis from Dodecylamine and Triphosgene

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

Dodecylamine

-

Triphosgene

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)

-

Triethylamine or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a respirator suitable for handling phosgene/triphosgene and isocyanates.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dodecylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Slowly add the dodecylamine solution to the stirred triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the primary amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude dodecyl isocyanate can be purified by vacuum distillation.[1]

Key Reactions and Applications in Drug Development

The high reactivity of the isocyanate group makes dodecyl isocyanate a valuable reagent for the chemical modification of various molecules and materials.

Reaction with Amines to Form Urea Derivatives

Dodecyl isocyanate readily reacts with primary and secondary amines to form stable urea linkages.[6] This reaction is often rapid and proceeds with high yield at room temperature.

Experimental Protocol: General Procedure for Urea Formation

Materials:

-

Dodecyl isocyanate

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

Procedure:

-

Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a solution of dodecyl isocyanate (1 equivalent) in the same solvent to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak).

-

Upon completion, the urea product can often be isolated by precipitation, filtration, or by removing the solvent under reduced pressure, followed by purification by recrystallization or column chromatography if necessary.

Polyurethane Synthesis for Biomedical Applications

Dodecyl isocyanate can be used as a chain-terminating agent or to introduce hydrophobic side chains in the synthesis of polyurethanes.[12][13] Polyurethanes are a class of polymers with a wide range of applications in the biomedical field, including in drug delivery systems, medical devices, and tissue engineering, owing to their biocompatibility and tunable mechanical properties.[14][15]

Conceptual Workflow: Preparation of a Dodecyl-Terminated Polyurethane

This workflow describes a general approach to synthesizing a polyurethane with dodecyl end-groups.

-

Prepolymer Synthesis: A diol (e.g., polyethylene glycol or a polyester diol) is reacted with an excess of a diisocyanate (e.g., hexamethylene diisocyanate) to form an isocyanate-terminated prepolymer.

-

Chain Termination: Dodecyl isocyanate is then added to the prepolymer solution. The dodecyl isocyanate reacts with the terminal isocyanate groups of the prepolymer, effectively capping the polymer chains and introducing a hydrophobic dodecyl group at the chain ends.

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent to remove unreacted monomers and other impurities.

Surface Modification of Nanoparticles for Drug Delivery

The hydrophobic dodecyl chain of dodecyl isocyanate can be exploited to modify the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to enhance drug encapsulation and cellular uptake.[16][17][18] The isocyanate group can be used to conjugate targeting ligands or other functional molecules to the nanoparticle surface.

Experimental Workflow: Surface Functionalization of PLGA Nanoparticles

This hypothetical workflow outlines the steps for modifying the surface of PLGA nanoparticles with dodecyl isocyanate.

-

Nanoparticle Formulation: Prepare PLGA nanoparticles containing a therapeutic agent using a suitable method such as emulsion-solvent evaporation.

-

Surface Amination: Modify the surface of the PLGA nanoparticles to introduce primary amine groups. This can be achieved by incorporating a polymer with amine functionalities (e.g., polyethyleneimine) during the nanoparticle formulation or by post-synthesis surface modification.

-

Dodecyl Isocyanate Conjugation: React the amine-functionalized PLGA nanoparticles with an excess of dodecyl isocyanate in an appropriate aprotic solvent. The isocyanate groups will react with the surface amine groups to form urea linkages, thereby anchoring the dodecyl chains to the nanoparticle surface.

-

Purification: The functionalized nanoparticles are then purified by repeated centrifugation and washing steps to remove unreacted dodecyl isocyanate and other reagents.

Analytical Characterization

The identity and purity of dodecyl isocyanate and its reaction products can be confirmed using various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

FT-IR Spectroscopy:

-

Dodecyl Isocyanate: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2270-2250 cm⁻¹.[19]

-

Urea Derivatives: The formation of a urea is confirmed by the disappearance of the isocyanate peak and the appearance of strong absorption bands corresponding to the C=O stretching of the urea (around 1630-1680 cm⁻¹) and N-H bending vibrations.[20]

¹H NMR Spectroscopy:

-

Dodecyl Isocyanate: The ¹H NMR spectrum will show characteristic signals for the alkyl chain protons. The protons on the carbon adjacent to the isocyanate group (α-CH₂) typically appear as a triplet around 3.3-3.5 ppm.

-

Urea Derivatives: Upon reaction with an amine, the chemical shift of the α-CH₂ protons will shift, and new signals corresponding to the protons of the added amine and the N-H protons of the urea group will appear.[20]

The following table summarizes the expected key spectroscopic data for dodecyl isocyanate.

| Spectroscopic Technique | Key Features |

| FT-IR | Strong, sharp peak at ~2270 cm⁻¹ (-N=C=O stretch) |

| ¹H NMR (CDCl₃) | ~3.3-3.5 ppm (triplet, 2H, -CH₂-NCO), ~1.6 ppm (multiplet, 2H, -CH₂-CH₂-NCO), ~1.2-1.4 ppm (broad multiplet, 18H, -(CH₂)₉-), ~0.9 ppm (triplet, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~122 ppm (-N=C=O), ~43 ppm (-CH₂-NCO), various signals between ~22-32 ppm for the alkyl chain carbons. |

Visualizing the Workflow: Synthesis and Nanoparticle Functionalization

The following diagram, generated using the DOT language, illustrates the logical workflow from the synthesis of dodecyl isocyanate to its application in the surface functionalization of a nanoparticle for potential drug delivery applications.

Safety and Handling

Dodecyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[21][22][23][24][25][26][27]

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation.[21] Exposure to high concentrations can lead to respiratory irritation and pulmonary edema.[10]

-

Skin Contact: It is a skin irritant and can cause allergic skin reactions.[21] Prolonged contact may lead to dermatitis.[24]

-

Eye Contact: Dodecyl isocyanate is a lachrymator and can cause serious eye irritation or damage.[10]

-

Ingestion: It is harmful if swallowed.[21]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: In case of inadequate ventilation, a suitable respirator must be used.

Handling and Storage:

-

Dodecyl isocyanate is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[10]

Disposal:

-

Waste containing dodecyl isocyanate should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Small spills can be decontaminated with a solution of sodium carbonate (5-10%) and detergent in water.

By adhering to these guidelines, researchers can safely handle dodecyl isocyanate and leverage its unique chemical properties for a wide range of scientific endeavors.

References

- 1. Dodecyl isocyanate 99 4202-38-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. イソシアン酸ドデシル | Dodecyl Isocyanate | 4202-38-4 | 東京化成工業株式会社 [tcichemicals.com]

- 4. 4202-38-4 CAS MSDS (Dodecyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Dodecyl isocyanate|lookchem [lookchem.com]

- 7. 1-Isocyanatododecane | CAS#:4202-38-4 | Chemsrc [chemsrc.com]

- 8. dodecyl isocyanate [stenutz.eu]

- 9. 1-Dodecyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Dodecyl isocyanate(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]

- 14. Synthesis and Characterization of Novel Polyurethane Drug Delivery Systems - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 15. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Surface-modified PLGA nanoparticles for targeted drug delivery to neur" by Jingyan Li [repository.lsu.edu]

- 17. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PLGA's Plight and the Role of Stealth Surface Modification Strategies in Its Use for Intravenous Particulate Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. digital.csic.es [digital.csic.es]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. reddit.com [reddit.com]

- 24. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 25. actsafe.ca [actsafe.ca]

- 26. Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. cwu.edu [cwu.edu]

Navigating the Reactivity of Dodecyl Isocyanate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecyl isocyanate, a versatile intermediate in organic synthesis, plays a crucial role in the development of novel therapeutics and drug delivery systems. Its high reactivity, however, necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This in-depth technical guide provides comprehensive safety precautions, handling guidelines, experimental protocols for hazard assessment, and insights into the toxicological mechanisms of Dodecyl isocyanate to ensure its safe and effective use in the laboratory.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Dodecyl isocyanate is paramount for its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate handling techniques, and emergency response procedures.

| Property | Value | Reference |

| CAS Number | 4202-38-4 | [1][2] |

| Molecular Formula | C13H25NO | [1][3] |

| Molecular Weight | 211.34 g/mol | [1][3] |

| Appearance | Clear to slightly cloudy liquid | [4][5] |

| Boiling Point | 157-161 °C at 21 mmHg | [3][4][5] |

| Density | 0.877 g/mL at 25 °C | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Water Solubility | Negligible; reacts with water | [5][7] |

| Vapor Pressure | 0.0479 mmHg at 25°C | [5] |

| Vapor Density | 7.29 | [2] |

| Refractive Index | n20/D 1.441 | [3] |

| Moisture Sensitivity | Yes | [4][7] |

Section 2: Hazard Identification and Classification

Dodecyl isocyanate is classified as a hazardous chemical, posing significant risks upon exposure.[2] A summary of its hazard classifications is provided in Table 2. The primary hazards include acute toxicity upon inhalation, ingestion, and dermal contact, as well as severe skin and eye irritation, and the potential for respiratory and skin sensitization.[2][8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][9] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[9] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][9] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][8] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | Causes serious eye damage/irritation.[2][8] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][9] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][8] |

Section 3: Personal Protective Equipment (PPE)

Due to the significant hazards associated with Dodecyl isocyanate, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[10] The recommended PPE is detailed in Table 3.

| Body Part | Recommended Protection | Specifications and Remarks |

| Respiratory | NIOSH-approved respirator | A full-face supplied-air respirator is recommended, especially if working outside a chemical fume hood.[11] For work within a certified chemical fume hood, an air-purifying respirator with organic vapor cartridges may be sufficient, but a risk assessment should be performed.[2][11] |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[11] Thin latex gloves are not suitable.[10] Double gloving is a good precautionary measure. |

| Eyes/Face | Safety goggles and face shield | ANSI-approved safety goggles are required. A face shield should be worn in situations with a splash hazard.[12] |

| Skin/Body | Laboratory coat and protective clothing | A buttoned, full-length laboratory coat is mandatory. Disposable coveralls should be worn to prevent skin contact.[11][12] Full-length pants and closed-toe shoes are required at all times in the laboratory. |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's integrity.

Handling:

-

Work exclusively in a properly functioning and certified chemical fume hood.[13][14]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use.[1]

-

Prevent contact with water and moisture, as it reacts to produce carbon dioxide, which can cause pressure buildup in sealed containers.[1][15]

Storage:

-

Keep containers tightly closed to prevent moisture contamination.[13]

-

Store away from incompatible materials such as water, alcohols, amines, strong bases, and strong oxidizing agents.[1][2]

-

A suitable storage location is a designated cabinet for reactive and toxic chemicals.[13]

Section 5: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][16] |

Spill and Disposal Procedures:

-

Minor Spills: Evacuate the area and ensure adequate ventilation.[17] Absorb the spill with an inert, dry material such as sand or vermiculite (do not use combustible materials like sawdust).[17][18] Collect the absorbed material into an open-top container; do not seal it to allow for the escape of any generated carbon dioxide.[17][18]

-

Major Spills: Evacuate the area immediately and contact emergency services.[13]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed hazardous waste disposal company.[17]

Section 6: Toxicological Data

Quantitative toxicological data for Dodecyl isocyanate is limited. The available information is summarized in Table 4. For many isocyanates, generic exposure limits have been established.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | Data not available | [19] | |

| LD50 (Dermal) | Data not available | [19] | |

| LC50 (Inhalation) | Data not available | Rat | [19] |

| Permissible Exposure Limit (PEL) - General Isocyanates | 0.005 ppm (8-hour TWA) | [20][21][22] | |

| Short-Term Exposure Limit (STEL) - General Isocyanates | 0.02 ppm (ceiling) or 0.07 mg/m³ (15-minute) | [20][21][23] | |

| Time-Weighted Average (TWA) - General Isocyanates | 0.02 mg/m³ (8-hour) | [23] |

Section 7: Experimental Protocols for Hazard Assessment

The toxicological hazards of Dodecyl isocyanate, particularly its potential for skin and respiratory sensitization, can be assessed using standardized experimental protocols.

Skin Sensitization Assessment (OECD Test Guideline 429: Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[15]

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Test Substance Preparation: Dodecyl isocyanate is prepared in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, plus a vehicle control and a positive control.

-

Application: A defined volume of the test substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

-

Proliferation Measurement: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously.

-

Sample Collection and Processing: Three hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporated radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.

References

- 1. Mechanisms of occupational asthma induced by isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. academic.oup.com [academic.oup.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. academic.oup.com [academic.oup.com]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. Page:NIOSH Manual of Analytical Methods - 5525.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 13. oecd.org [oecd.org]

- 14. Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]

- 18. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 20. cdph.ca.gov [cdph.ca.gov]

- 21. safetyresourcesblog.com [safetyresourcesblog.com]

- 22. actsafe.ca [actsafe.ca]

- 23. envirocare.org [envirocare.org]

Thermal Stability and Decomposition Profile of Dodecyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

General Thermal Stability

Dodecyl isocyanate is generally considered stable under standard ambient conditions when stored in a cool, dry environment, protected from moisture.[1] However, exposure to elevated temperatures can lead to hazardous reactions and decomposition.

Conditions to Avoid:

-

Heat and Strong Heating: Elevated temperatures can induce exothermic reactions, including dimerization and trimerization.

-

Moisture/Water: Isocyanates react exothermically with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with remaining isocyanate to form a urea linkage. This reaction can lead to a dangerous pressure buildup in sealed containers.[1]

-

Incompatible Materials: Contact with alcohols, amines, strong bases, acids, and oxidizing agents should be avoided as these can catalyze reactions and lead to instability.[1]

Expected Thermal Decomposition Profile

The thermal decomposition of dodecyl isocyanate is expected to be a multi-stage process. In the absence of specific experimental data, the following pathway can be anticipated based on the known reactivity of isocyanates:

-

Dimerization and Trimerization: Upon initial heating, isocyanates can undergo self-addition reactions. Dimerization leads to the formation of uretidinediones, while trimerization, often favored at higher temperatures or in the presence of catalysts, results in the formation of highly stable isocyanurates.[1] These are exothermic processes that can contribute to a thermal runaway if not controlled.

-

Decomposition of Oligomers: At higher temperatures, the isocyanurate rings and other oligomeric structures will begin to decompose.

-

Hazardous Decomposition Products: The ultimate thermal decomposition of dodecyl isocyanate at high temperatures is expected to release toxic and flammable gases.[1]

Table 1: Summary of Thermal Stability and Decomposition Data for Dodecyl Isocyanate

| Parameter | Value / Description | Source(s) |

| Chemical Stability | Stable under normal ambient conditions (room temperature). | [1] |

| Conditions to Avoid | Heat, strong heating, exposure to moisture. | [1] |

| Incompatible Materials | Water, alcohols, strong bases, amines, acids, strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (in case of fire). | [1] |

Note: The lack of specific quantitative data (e.g., T₅₀, peak decomposition temperature) in the public domain necessitates experimental determination for specific applications.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal stability and decomposition profile of dodecyl isocyanate, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which dodecyl isocyanate begins to lose mass due to decomposition and to characterize the stages of decomposition.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5–10 mg of dodecyl isocyanate into a tared TGA pan (typically aluminum or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residue.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal events such as melting, crystallization, and exothermic decomposition or polymerization reactions.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2–5 mg of dodecyl isocyanate into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks for phase transitions (e.g., melting) and exothermic peaks for processes like dimerization, trimerization, or decomposition. The area under an exothermic peak can be integrated to determine the enthalpy of the reaction.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of dodecyl isocyanate.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific quantitative data on the thermal decomposition of dodecyl isocyanate is sparse, a comprehensive understanding of its potential thermal behavior can be developed from existing safety data and knowledge of isocyanate chemistry. It is stable under recommended storage conditions but can undergo hazardous exothermic reactions and decomposition when exposed to heat or incompatible materials. For applications requiring its use at elevated temperatures, it is imperative that researchers and drug development professionals conduct rigorous thermal analysis using standard techniques such as TGA and DSC to establish a safe operating window. The protocols and workflow outlined in this guide provide a framework for such an investigation.

References

An In-depth Technical Guide to the Moisture Sensitivity and Storage of Dodecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract